molecular formula C30H45NO2 B12605168 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 643755-24-2

3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12605168
CAS No.: 643755-24-2
M. Wt: 451.7 g/mol
InChI Key: JCUAUXMUHCIYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a cyclohexadienone core with decyloxy and heptylanilino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexadienone core. This can be achieved through a series of cycloaddition reactions, such as the Diels-Alder reaction, followed by functional group modifications to introduce the decyloxy and heptylanilino substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the decyloxy and heptylanilino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be explored for its therapeutic properties, particularly if it exhibits biological activity.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one would depend on its specific applications. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one include other cyclohexadienone derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

CAS No.

643755-24-2

Molecular Formula

C30H45NO2

Molecular Weight

451.7 g/mol

IUPAC Name

5-decoxy-2-[(4-heptylphenyl)iminomethyl]phenol

InChI

InChI=1S/C30H45NO2/c1-3-5-7-9-10-11-13-15-23-33-29-22-19-27(30(32)24-29)25-31-28-20-17-26(18-21-28)16-14-12-8-6-4-2/h17-22,24-25,32H,3-16,23H2,1-2H3

InChI Key

JCUAUXMUHCIYGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)CCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.